2-(4-{[4-Hydroxy-3-(4-nitrophenyl)-5-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)acetic acid
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Overview
Description
Preparation Methods
The synthesis of GC 14 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
GC 14 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GC 14 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Studied for its effects on thyroid hormone receptors and related biological pathways.
Medicine: Investigated for its potential therapeutic applications in treating thyroid-related disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
GC 14 exerts its effects by selectively binding to thyroid hormone receptors, thereby inhibiting their activity. This interaction affects various molecular targets and pathways involved in thyroid hormone signaling, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
GC 14 is unique in its high selectivity for thyroid hormone receptors alpha and beta. Similar compounds include other thyroid hormone receptor antagonists and agonists, such as:
GC 1: Another selective thyroid hormone receptor antagonist with different binding affinities.
TRIAC: A thyroid hormone receptor agonist with distinct biological effects.
T3: The active form of thyroid hormone, which acts as an agonist at thyroid hormone receptors
Properties
Molecular Formula |
C26H27NO6 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[4-[[4-hydroxy-3-(4-nitrophenyl)-5-propan-2-ylphenyl]methyl]-3,5-dimethylphenoxy]acetic acid |
InChI |
InChI=1S/C26H27NO6/c1-15(2)22-11-18(12-23-16(3)9-21(10-17(23)4)33-14-25(28)29)13-24(26(22)30)19-5-7-20(8-6-19)27(31)32/h5-11,13,15,30H,12,14H2,1-4H3,(H,28,29) |
InChI Key |
PBZAEAFSLYJVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C(=C2)C(C)C)O)C3=CC=C(C=C3)[N+](=O)[O-])C)OCC(=O)O |
Origin of Product |
United States |
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